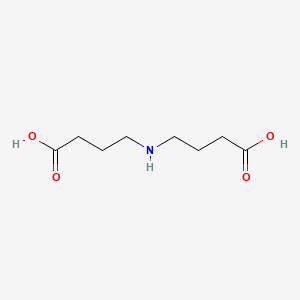

4,4-Bis(N,N-dibutyric acid)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Bis(N,N-dibutyric acid) is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4-Bis(N,N-dibutyric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(N,N-dibutyric acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The carboxylic acid groups in FPBA undergo reversible esterification under acidic or basic conditions. In the synthesis of FPBA (Figure S1, ):

-

Esterification : Reaction of 2,5-dihydroxyterephthalaldehyde with ethyl 4-bromobutyrate in DMF/K₂CO₃ yields diethyl-4,4'-((2,5-diformyl-1,4-phenylene)bis(oxy))dibutyrate (65.7% yield).

-

Hydrolysis : Subsequent treatment with NaOH/HCl converts the ester to the free carboxylic acid (FPBA).

Key Conditions :

| Reaction Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | K₂CO₃, DMF | 75°C, 12 h | 65.7% |

| Hydrolysis | NaOH, HCl | 50°C, 12 h | - |

Amide Bond Formation

FPBA’s carboxylic acids react with primary amines via activation as N-hydroxysuccinimide (NHS) esters, enabling bioconjugation (Figure S5, ; ):

-

NHS Activation : FPBA reacts with NHS in the presence of carbodiimides (e.g., EDC) to form bis-NHS esters.

-

Amidation : NHS esters crosslink proteins or polymers at pH 7.2–8.5 (e.g., with lysine residues).

Mechanism :

-

NHS ester formation:

R-COOH + NHS + EDC→R-COO-NHS -

Nucleophilic attack by amine:

R-COO-NHS + H2N-R’→R-CONH-R’+NHS

Applications :

-

Used in synthesizing 2D polymers (2DPs) via interfacial Scholl coupling .

-

Crosslinking disordered proteins (e.g., α-synuclein) for structural studies .

Crosslinking Reactions

FPBA derivatives function as cleavable crosslinkers in mass spectrometry (MS)-based structural biology:

-

MS-Cleavable Linkers : Analogous to DSBU (disuccinimidyl dibutyric urea), FPBA-based linkers dissociate under collision-induced dissociation (CID), enabling MS³ sequencing .

-

Phosphonate-Modified Derivatives : DSSI (disuccinimidyl disuccinic imide) incorporates phosphonate handles for affinity enrichment, enhancing crosslink identification in proteomics .

Comparison of Crosslinkers :

| Property | DSBU | DSSI |

|---|---|---|

| Cleavable Group | Urea | Imide |

| Enrichment Handle | None | Phosphonate |

| MS Compatibility | CID/HCD | CID/HCD |

| Applications | Protein complexes | Disordered proteins |

Mineralization and Coordination Chemistry

FPBA’s carboxylate anions facilitate biomineralization by coordinating Ca²⁺ ions, promoting hydroxyapatite (HAp) growth (Figure S8, ):

-

HAp Formation : FPBA-functionalized 2DPs accelerate HAp nucleation on SiO₂/Si substrates, achieving ~200 nm thickness after 7 days.

-

Mechanism : Carboxylate groups bind Ca²⁺, templating HAp’s crystal lattice.

SEM Data :

| Mineralization Time | HAp Thickness (nm) | Morphology |

|---|---|---|

| 1 day | 50 ± 10 | Amorphous |

| 7 days | 200 ± 30 | Crystalline |

Decarboxylation and Thermal Stability

Under pyrolysis (>200°C), FPBA undergoes decarboxylation, releasing CO₂ and forming aromatic byproducts. This reaction is critical in polymer degradation studies but requires further characterization .

Eigenschaften

Molekularformel |

C8H15NO4 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

4-(3-carboxypropylamino)butanoic acid |

InChI |

InChI=1S/C8H15NO4/c10-7(11)3-1-5-9-6-2-4-8(12)13/h9H,1-6H2,(H,10,11)(H,12,13) |

InChI-Schlüssel |

HBUXNNBOWNIKNE-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)CNCCCC(=O)O |

Kanonische SMILES |

C(CC(=O)O)CNCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.